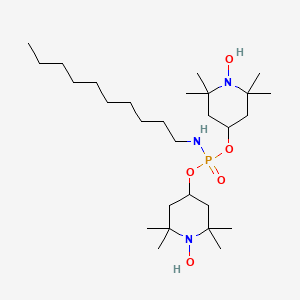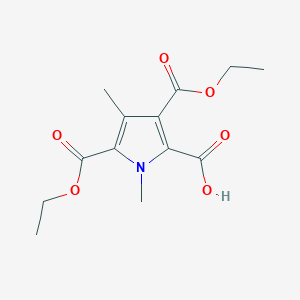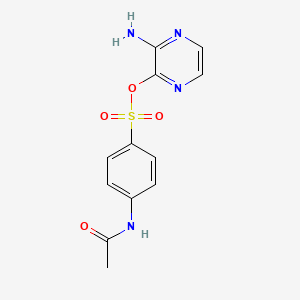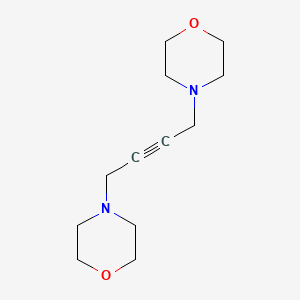
Bis(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) N-decylphosphoramidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) N-decylphosphoramidate: is an organic compound known for its unique chemical structure and properties. It is a derivative of 2,2,6,6-tetramethylpiperidine, a compound that has garnered significant interest in various fields of research due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) N-decylphosphoramidate typically involves the reaction of 1-hydroxy-2,2,6,6-tetramethylpiperidine with a decylphosphoramidate precursor. The reaction is carried out under controlled conditions, often involving the use of catalysts to enhance the reaction rate and yield. The process may include steps such as condensation, reduction, and purification to obtain the final product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous-flow synthesis techniques. These methods offer advantages such as improved reaction rates, higher yields, and better control over reaction conditions. For instance, the use of micro fixed-bed reactors packed with catalysts like platinum on carbon (Pt/C) can significantly enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) N-decylphosphoramidate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as hydrogen gas in the presence of catalysts like Pt/C are often used.
Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Bis(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) N-decylphosphoramidate is used as a stabilizer in various chemical reactions. Its unique structure allows it to act as a hindered amine light stabilizer (HALS), which helps in preventing the degradation of polymers and other materials under light exposure .
Biology and Medicine: The compound has potential applications in biology and medicine due to its ability to interact with biological molecules. It can be used in the development of drugs and therapeutic agents that target specific molecular pathways.
Industry: In industrial applications, this compound is used in the production of coatings, plastics, and other materials that require enhanced stability and resistance to degradation. Its role as a HALS makes it valuable in extending the lifespan of these materials .
Wirkmechanismus
The mechanism by which Bis(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) N-decylphosphoramidate exerts its effects involves its interaction with free radicals and reactive oxygen species (ROS). The compound can scavenge these reactive species, thereby preventing oxidative damage to materials and biological systems. It achieves this by donating hydrogen atoms to neutralize free radicals, forming stable products in the process .
Vergleich Mit ähnlichen Verbindungen
1-Hydroxy-2,2,6,6-tetramethylpiperidine: A precursor and related compound with similar stabilizing properties.
Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate: Another hindered amine light stabilizer used in similar applications.
N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide: A compound with similar structural features and applications.
Uniqueness: Bis(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) N-decylphosphoramidate stands out due to its specific phosphoramidate group, which imparts unique chemical properties and enhances its effectiveness as a stabilizer. Its ability to interact with a wide range of reactive species makes it particularly valuable in various applications.
Eigenschaften
CAS-Nummer |
61405-87-6 |
|---|---|
Molekularformel |
C28H58N3O5P |
Molekulargewicht |
547.8 g/mol |
IUPAC-Name |
N-bis[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxy]phosphoryldecan-1-amine |
InChI |
InChI=1S/C28H58N3O5P/c1-10-11-12-13-14-15-16-17-18-29-37(34,35-23-19-25(2,3)30(32)26(4,5)20-23)36-24-21-27(6,7)31(33)28(8,9)22-24/h23-24,32-33H,10-22H2,1-9H3,(H,29,34) |
InChI-Schlüssel |
XFRNDVVBOAAYMR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCNP(=O)(OC1CC(N(C(C1)(C)C)O)(C)C)OC2CC(N(C(C2)(C)C)O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(2-Methylsulfanylpyrimidin-4-yl)amino]-1-phenylethanol;hydrochloride](/img/structure/B14006646.png)
![N-[4-[(4-ethylphenyl)diazenyl]-2,3,5,6-tetrafluorophenyl]acetamide](/img/structure/B14006647.png)
![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2-methylphenyl}methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14006653.png)
![2-[Hexadecyl(methyl)amino]ethan-1-ol](/img/structure/B14006659.png)


![2-[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-morpholin-4-ylethanone;ethanesulfonic acid](/img/structure/B14006686.png)
![rel-Ethyl (1R,5S,6S)-4-oxo-2-thiabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14006690.png)


